![molecular formula C15H12FN3O3 B1226467 6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone](/img/structure/B1226467.png)
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(2-fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone is a member of quinomethanes.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound's crystal structures have been a subject of study. For instance, the crystal structures of similar cyclohexadienones, specifically the 6-[(2-hydroxy-1,1-bis-hydroxymethyl-ethylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone hydrate, have been determined, showing unique molecular arrangements in different conditions (Chumakov et al., 2006).
Proton Transfer and Molecular Interactions
Research has focused on the proton transfer equilibrium and molecular interactions within structures like 4-nitro-cyclohexa-2,4-dienone derivatives. These studies provide insights into the behavior of hydrogen bridges and the influence of different substitutions in phenolic rings (Filarowski et al., 2002).
Cycloaddition Reactions
The compound's derivatives have been utilized in nickel-catalyzed cycloaddition reactions with unsaturated hydrocarbons and carbonyl compounds, showcasing a route for preparing pyrans and dienones (Tekavec & Louie, 2005).
Formation of Cyclopropanes
The cyclohexadienones have been involved in reactions with diazoalkanes, leading to the formation of cyclopropanes, which are of significant interest in synthetic chemistry (Kovtonyuk et al., 2000).
Light-Induced Synthesis of Pyrazole-Fused Quinones
There has been a development in green and efficient methods for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions, with detailed investigations into the underlying microscopic mechanisms (He et al., 2021).
Solvatochromic Properties for Solvent Screening
The solvatochromicity of related compounds has been analyzed for its potential use as an analytical reagent to screen different solvents, due to the visibly distinct color differences in different solvents (Babu et al., 2010).
Synthesis of Novel Pyrazoles
The synthesis of novel pyrazoles from related compounds has been a focus, with these being evaluated for various biological properties, including antioxidant and anti-inflammatory activities, which are crucial in medicinal chemistry (Thangarasu et al., 2019).
Propriétés
Nom du produit |
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone |
|---|---|
Formule moléculaire |
C15H12FN3O3 |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN3O3/c16-12-4-2-1-3-10(12)13-8-14(18-17-13)11-7-9(19(21)22)5-6-15(11)20/h1-7,13,17,20H,8H2 |
Clé InChI |
OKWVXVZNZAVFBE-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



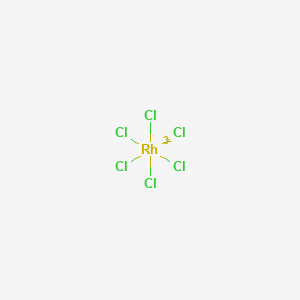
![[(Carboxymethyl)imino]diacetate](/img/structure/B1226388.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)
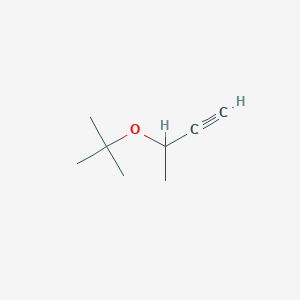
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)
![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)
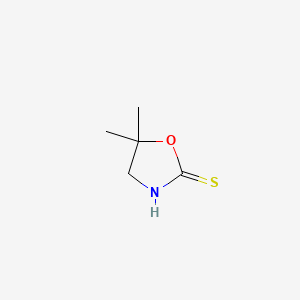
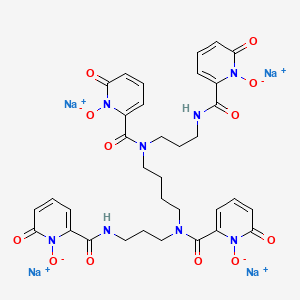
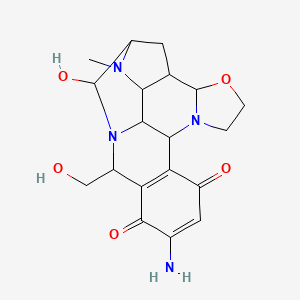
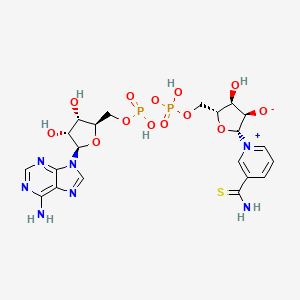
![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)
![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)